molecular formula C5H8Cl2 B14638284 1-Butene, 3,4-dichloro-3-methyl- CAS No. 53920-88-0

1-Butene, 3,4-dichloro-3-methyl-

Cat. No.: B14638284
CAS No.: 53920-88-0
M. Wt: 139.02 g/mol
InChI Key: IUTKMMYIZHCEFS-UHFFFAOYSA-N
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Description

1-Butene, 3,4-dichloro-3-methyl- is an organic compound with the molecular formula C5H8Cl2 It is a derivative of butene, where two chlorine atoms and one methyl group are substituted at the 3rd and 4th positions of the butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butene, 3,4-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the chlorination of 3-methyl-1-butene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of 1-Butene, 3,4-dichloro-3-methyl- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Butene, 3,4-dichloro-3-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.

    Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.

    Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.

Major Products

    Substitution: Products include alcohols, amines, or other substituted derivatives.

    Addition: Products include dihalides or hydrogenated alkenes.

    Elimination: Products include different isomers of butene.

Scientific Research Applications

1-Butene, 3,4-dichloro-3-methyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butene, 3,4-dichloro-3-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The double bond in the butene chain also allows for addition reactions, which can modify the compound’s structure and properties.

Comparison with Similar Compounds

Similar Compounds

    1-Butene, 3,4-dichloro-: Similar structure but without the methyl group.

    3-Methyl-1-butene: Lacks the chlorine atoms.

    1,2-Dichloro-3-butene: Chlorine atoms are positioned differently.

Uniqueness

1-Butene, 3,4-dichloro-3-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

53920-88-0

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

3,4-dichloro-3-methylbut-1-ene

InChI

InChI=1S/C5H8Cl2/c1-3-5(2,7)4-6/h3H,1,4H2,2H3

InChI Key

IUTKMMYIZHCEFS-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(C=C)Cl

Origin of Product

United States

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